![molecular formula C10H30Si5 B084384 Cyclopentasilane,decamethyl- CAS No. 13452-92-1](/img/structure/B84384.png)
Cyclopentasilane,decamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentasilane, decamethyl- is a chemical compound that belongs to the family of organosilicon compounds. It is a colorless liquid that is highly reactive and is used in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Cyclopentasilane, decamethyl-, is used in various scientific research applications. It is used as a precursor for the synthesis of various organosilicon compounds. It is also used as a reducing agent in organic synthesis. The compound is used in the production of silicon carbide, which is used in the production of high-performance ceramics.
Wirkmechanismus
The mechanism of action of cyclopentasilane, decamethyl-, is not well understood. However, it is known that the compound is highly reactive and can react with various organic compounds. The compound is used as a reducing agent, and it can donate electrons to other compounds, leading to the formation of new compounds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of cyclopentasilane, decamethyl-. However, it is known that the compound is highly reactive and can cause irritation to the skin, eyes, and respiratory tract. It is also known that the compound can react with various organic compounds, leading to the formation of new compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using cyclopentasilane, decamethyl-, in lab experiments are that it is a highly reactive compound and can be used as a reducing agent. The compound is also easy to synthesize, and the yield is high. However, the limitations of using the compound are that it is highly reactive and can cause irritation to the skin, eyes, and respiratory tract. The compound also requires special handling and storage conditions.
Zukünftige Richtungen
There are several future directions for the use of cyclopentasilane, decamethyl-. The compound can be used as a precursor for the synthesis of various organosilicon compounds. It can also be used as a reducing agent in organic synthesis. The compound can also be used in the production of high-performance ceramics. Further research is needed to understand the mechanism of action of the compound and its potential applications in various fields.
Conclusion
Cyclopentasilane, decamethyl-, is a highly reactive compound that is used in various scientific research applications. The compound is synthesized by the reaction of magnesium with methyltrichlorosilane, followed by the reaction of the resulting compound with cyclopentadiene. The compound is used as a precursor for the synthesis of various organosilicon compounds and as a reducing agent in organic synthesis. The compound has several advantages and limitations for lab experiments, and further research is needed to understand its potential applications in various fields.
Synthesemethoden
Cyclopentasilane, decamethyl-, is synthesized by the reaction of magnesium with methyltrichlorosilane, followed by the reaction of the resulting compound with cyclopentadiene. The reaction is carried out under an inert atmosphere and at a low temperature. The yield of the compound is high, and the purity is also good.
Eigenschaften
CAS-Nummer |
13452-92-1 |
---|---|
Produktname |
Cyclopentasilane,decamethyl- |
Molekularformel |
C10H30Si5 |
Molekulargewicht |
290.77 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4,5,5-decamethylpentasilolane |
InChI |
InChI=1S/C10H30Si5/c1-11(2)12(3,4)14(7,8)15(9,10)13(11,5)6/h1-10H3 |
InChI-Schlüssel |
VGLVSMNWXDHPHX-UHFFFAOYSA-N |
SMILES |
C[Si]1([Si]([Si]([Si]([Si]1(C)C)(C)C)(C)C)(C)C)C |
Kanonische SMILES |
C[Si]1([Si]([Si]([Si]([Si]1(C)C)(C)C)(C)C)(C)C)C |
Andere CAS-Nummern |
13452-92-1 |
Synonyme |
Cyclopentasilane,decamethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.